2-(3-ethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS No.: 2548999-50-2
Cat. No.: VC11847739
Molecular Formula: C21H24N2O4S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548999-50-2 |
|---|---|
| Molecular Formula | C21H24N2O4S |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 2-(3-ethylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
| Standard InChI | InChI=1S/C21H24N2O4S/c1-2-16-6-5-7-18(14-16)23-21(24)22(15-17-10-12-27-13-11-17)19-8-3-4-9-20(19)28(23,25)26/h3-9,14,17H,2,10-13,15H2,1H3 |
| Standard InChI Key | BDFVHTLDWICDFL-UHFFFAOYSA-N |
| SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4 |
| Canonical SMILES | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Composition
The compound’s systematic IUPAC name, 2-(3-ethylphenyl)-4-(oxan-4-ylmethyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one, reflects its hybrid aromatic-heterocyclic architecture. Its molecular formula, C₂₁H₂₄N₂O₄S, corresponds to a molecular weight of 400.5 g/mol. The structure integrates:
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A benzothiadiazine core (1λ⁶,2,4-benzothiadiazin-3-one) with two sulfonyl oxygen atoms.
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A 3-ethylphenyl substituent at position 2, contributing hydrophobic character.
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An oxan-4-ylmethyl group at position 4, introducing conformational flexibility via the tetrahydropyran ring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2548999-50-2 |
| Molecular Formula | C₂₁H₂₄N₂O₄S |
| Molecular Weight | 400.5 g/mol |
| SMILES Notation | CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCOCC4 |
| InChIKey | BDFVHTLDWICDFL-UHFFFAOYSA-N |
Synthesis and Physicochemical Properties
Synthetic Pathways
While explicit synthetic protocols for this compound remain undisclosed, benzothiadiazines are typically synthesized via condensation reactions between thiosemicarbazides and carbonyl compounds, followed by oxidative cyclization . For this derivative, key steps likely include:
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Core Formation: Condensation of a substituted benzaldehyde with a thiadiazine precursor under acidic conditions .
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Functionalization:
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Alkylation at position 4 using oxan-4-ylmethyl bromide.
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Electrophilic substitution to introduce the 3-ethylphenyl group.
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Reaction optimization parameters (e.g., solvent polarity, temperature) critically influence yield and purity, necessitating chromatographic purification.
Physicochemical Characteristics
The compound’s logP (estimated via PubChem algorithms: ~3.2) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The sulfonyl groups enhance hydrogen-bonding capacity, potentially influencing protein-binding interactions .
Research Gaps and Future Directions
Despite structural promise, in vivo efficacy and toxicity profiles for this compound remain uncharacterized. Priority research areas include:
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